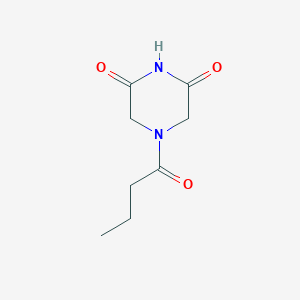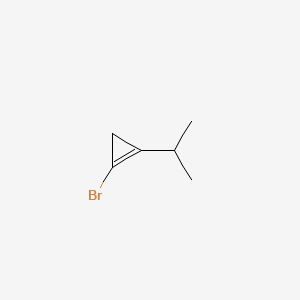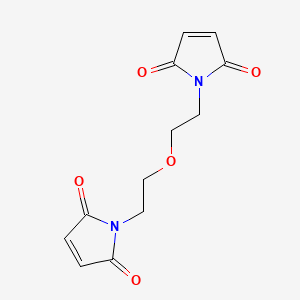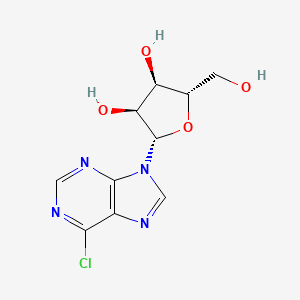
Tetrachloroiridium;hexahydrate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachloroiridic acid hexahydrate, also known as hydrogen hexachloroiridate (IV) hydrate, is a chloride-based iridium salt in the 4+ oxidation state. It is a highly hygroscopic compound, meaning it readily absorbs moisture from the air. This compound is often used as a precursor for other iridium salts and has various applications in scientific research and industry .
Vorbereitungsmethoden
Hexachloroiridic acid hexahydrate can be synthesized through several methods. One common method involves the reaction of iridium metal or iridium oxide with hydrochloric acid. The reaction conditions typically require a concentrated hydrochloric acid solution and elevated temperatures to ensure complete dissolution of the iridium source. The resulting solution is then evaporated to yield hexachloroiridic acid hexahydrate crystals .
Industrial production methods often involve similar processes but on a larger scale. The iridium source is dissolved in hydrochloric acid, and the solution is concentrated to precipitate the hexachloroiridic acid hexahydrate. The crystals are then purified and dried under vacuum conditions to remove any residual hydrochloric acid .
Analyse Chemischer Reaktionen
Hexachloroiridic acid hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form iridium oxides, which are useful in catalysis and other applications.
Reduction: It can be reduced to form lower oxidation state iridium compounds, such as iridium (III) chloride.
Substitution: Hexachloroiridic acid hexahydrate can undergo substitution reactions where the chloride ligands are replaced by other ligands, forming different iridium complexes
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include iridium oxides, iridium (III) chloride, and various iridium complexes .
Wissenschaftliche Forschungsanwendungen
Hexachloroiridic acid hexahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which hexachloroiridic acid hexahydrate exerts its effects depends on its specific application. In catalytic processes, the iridium center often acts as the active site, facilitating various chemical transformations. The molecular targets and pathways involved can vary widely but often include the activation of small molecules like hydrogen or oxygen .
Vergleich Mit ähnlichen Verbindungen
Hexachloroiridic acid hexahydrate can be compared with other iridium compounds such as iridium (III) chloride and iridium (IV) oxide.
Iridium (III) chloride: This compound is less oxidized than hexachloroiridic acid hexahydrate and is often used in different types of catalytic reactions.
Iridium (IV) oxide: This compound is an oxidized form of iridium and is commonly used in electrochemical applications.
Hexachloroiridic acid hexahydrate is unique in its high hygroscopicity and its ability to form stable complexes with various ligands, making it particularly useful in a wide range of applications .
Eigenschaften
Molekularformel |
Cl6H14IrO6 |
|---|---|
Molekulargewicht |
515.0 g/mol |
IUPAC-Name |
tetrachloroiridium;hexahydrate;dihydrochloride |
InChI |
InChI=1S/6ClH.Ir.6H2O/h6*1H;;6*1H2/q;;;;;;+4;;;;;;/p-4 |
InChI-Schlüssel |
PBACCOSPRYQTNC-UHFFFAOYSA-J |
Kanonische SMILES |
O.O.O.O.O.O.Cl.Cl.Cl[Ir](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




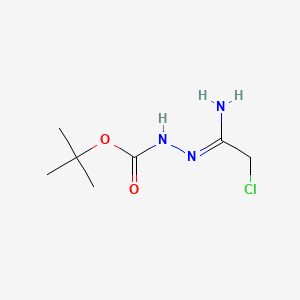
![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
